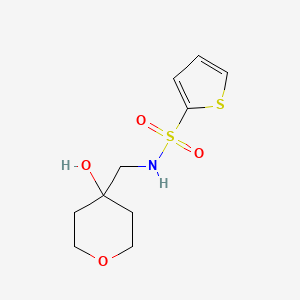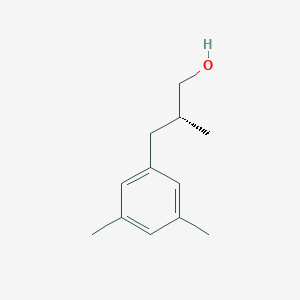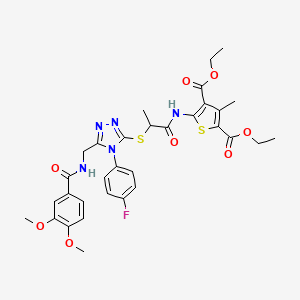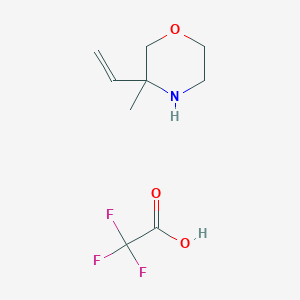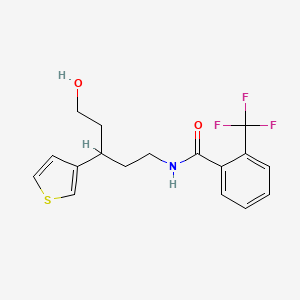
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide, also known as THPB, is a novel compound that has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. THPB is a small molecule that belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for developing new drugs and therapies.
科学的研究の応用
Histone Deacetylase Inhibition
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and transcriptional regulation. These compounds exhibit inhibitory activity against HDAC enzymes, with some derivatives showing potent antiproliferative activity against cancer cell lines, including human colon carcinoma and non-small cell lung cancer. This suggests their potential application in cancer therapy, specifically through the induction of cell-cycle arrest and apoptosis in cancer cells (Jiao et al., 2009).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showing promising results as potential antimicrobial agents. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzamide moiety can enhance the antimicrobial efficacy of these compounds (Bikobo et al., 2017).
Material Science Applications
In the field of material science, this compound derivatives have been explored for the synthesis of poly(arylene ether amide)s with trifluoromethyl pendent groups. These polymers exhibit high molecular weights and glass transition temperatures, and are soluble in common organic solvents. They have potential applications in creating transparent films and coatings, demonstrating the compound's versatility beyond biomedical applications (Lee & Kim, 2002).
Cancer Therapeutics
Further exploration into the therapeutic potential of these compounds for cancer treatment has shown that certain derivatives can inhibit histone deacetylases with better efficiency than standard drugs. These compounds have shown promising antiproliferative activities against a broad spectrum of human cancer cell lines, particularly in breast cancer. The ability to induce cell cycle arrest and apoptosis, along with the inhibition of cancer cell invasion, positions these derivatives as potential candidates for the development of new anticancer drugs (Feng et al., 2011).
特性
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2S/c18-17(19,20)15-4-2-1-3-14(15)16(23)21-8-5-12(6-9-22)13-7-10-24-11-13/h1-4,7,10-12,22H,5-6,8-9H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHMJKWXZXCBNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2366176.png)
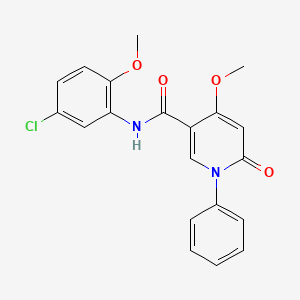
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2366180.png)
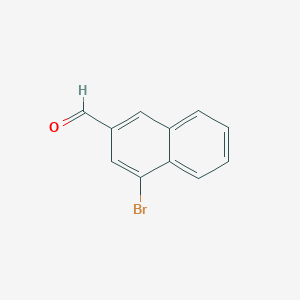
![N-(3-acetylphenyl)-2-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366182.png)
![1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine](/img/structure/B2366183.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2366185.png)
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2366187.png)
